molecular formula C17H10ClF3N2O2 B2544617 (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 330158-56-0

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2544617
CAS No.: 330158-56-0
M. Wt: 366.72
InChI Key: PALZFKLEBJYOBG-KQWNVCNZSA-N
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Description

“(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide” is a chromene-derived compound featuring a carboxamide group at position 3 and an imino-linked 2-chloro-5-(trifluoromethyl)phenyl substituent. The Z-configuration denotes the stereochemistry of the imino double bond, which influences molecular geometry and intermolecular interactions. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may contribute to electronic effects and binding affinity.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-6-5-10(17(19,20)21)8-13(12)23-16-11(15(22)24)7-9-3-1-2-4-14(9)25-16/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZFKLEBJYOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-(trifluoromethyl)aniline with 3-formylchromone under acidic conditions to form the imine intermediate. This intermediate is then reacted with an appropriate amine to yield the final carboxamide product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares key structural motifs with several classes of molecules, enabling comparisons based on core scaffolds and substituents:

Table 1: Structural Features of Comparable Compounds
Compound Class/Example Core Structure Key Substituents Functional Groups Reference
Target Compound Chromene 2-chloro-5-(trifluoromethyl)phenyl, carboxamide Imino, carboxamide
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Phenyl carbamate 3-chlorophenyl, alkyl carbamate Carbamate, chloro
Sarolaner (Isoxazoline derivative) Isoxazoline Trifluoromethyl, pentafluoroethyl Sulfonamide, fluoroalkyl
Hexahydrochromeno[2,3-d]pyrimidinones Chromeno-pyrimidine Chlorobenzylidene, chlorophenyl Benzylidene, cyano

Key Observations :

  • Chromene vs.
  • Trifluoromethyl vs.
  • Carboxamide vs. Carbamate : The carboxamide group offers hydrogen-bonding capability similar to carbamates but with reduced hydrolytic instability .

Physicochemical Properties and Lipophilicity Trends

Lipophilicity (log P/log k) is critical for bioavailability. Evidence from analogous compounds suggests:

Table 2: Substituent Effects on Lipophilicity
Substituent Relative Lipophilicity Impact on log k Example Compound Reference
Trifluoromethyl High ↑↑ Target compound
Chloro Moderate 4-Chloro-phenyl carbamates
Pentafluoroethyl Very High ↑↑↑ Sarolaner
  • The trifluoromethyl group in the target compound likely increases log k compared to chloro-substituted analogs, as seen in phenyl carbamates .
  • Compounds with multiple halogen atoms (e.g., pentafluoroethyl in sarolaner) exhibit extreme lipophilicity, suggesting the target compound’s log k may be intermediate between mono-halogenated and poly-fluorinated derivatives .

Hydrogen Bonding and Crystallographic Considerations

The carboxamide group in the target compound can participate in hydrogen bonding, influencing crystal packing and solubility:

    Biological Activity

    (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

    • Molecular Formula : C17H10ClF3N2O2
    • Molar Mass : 366.73 g/mol
    • CAS Number : 1445684-82-1

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biochemical pathways, which can lead to antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group is significant for enhancing biological activity, as it influences lipophilicity and electron-withdrawing properties, which are crucial for binding interactions.

    Antimicrobial Activity

    Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

    Table 1: Antimicrobial Activity Data

    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideS. aureus12.5 µM
    (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamideMRSA25 µM

    These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further development as an antibacterial agent.

    Anti-inflammatory Potential

    The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses.

    Table 2: Anti-inflammatory Activity Data

    CompoundNF-κB Activity Modulation (%)IC50 (µM)
    (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide-15%6.5

    The ability to inhibit NF-κB activity suggests that this compound could be beneficial in treating inflammatory diseases.

    Case Studies

    • Study on Antibacterial Activity :
      A study conducted by researchers at a leading university tested various derivatives of chromene compounds against clinical isolates of MRSA. The results showed that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .
    • Research on Anti-inflammatory Effects :
      Another study focused on the anti-inflammatory properties of similar compounds containing the trifluoromethyl group. It demonstrated that these compounds could reduce inflammation markers in vitro, supporting their potential use in treating inflammatory conditions .

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